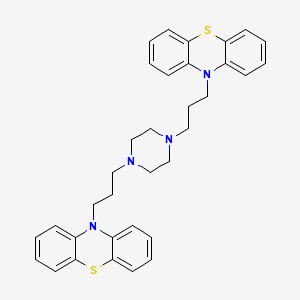
Phenothiazinyl Perazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenothiazinyl Perazine is a derivative of Phenothiazine . Phenothiazine, abbreviated PTZ, is an organic compound that has the formula S (C 6 H 4) 2 NH and is related to the thiazine-class of heterocyclic compounds . Derivatives of phenothiazine are highly bioactive and have widespread use and rich history . This compound is an impurity of Perazine dimalate .
Synthesis Analysis
The synthesis of phenothiazine derivatives has been achieved through various methods. For instance, the C-N coupling reaction was performed for the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers .
Molecular Structure Analysis
Phenothiazine and its derivatives are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .
Chemical Reactions Analysis
Phenazines, which are related to phenothiazines, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .
Physical and Chemical Properties Analysis
Phenothiazine, the parent compound of this compound, appears as greenish-yellow rhombic leaflets or diamond-shaped plates. It has a melting point of 185 °C and a boiling point of 371 °C . It is soluble in benzene, ether, petroleum ether, chloroform, hot acetic acid, ethanol (slightly), and mineral oil (slightly) .
Scientific Research Applications
Metabolism and Drug Interactions
Research has highlighted the significant role of cytochrome P-450 enzymes and FMO3 in the metabolism of phenothiazinyl perazine, underscoring its complex interactions within the human body. The study conducted by Störmer et al. (2000) delves into the metabolic pathways of this compound, revealing its extensive metabolism and the potential for clinically significant changes in drug clearance due to alterations in enzyme activity. This study underscores the importance of understanding the metabolic interactions of this compound to anticipate drug interactions and the impact of genetic polymorphisms on its efficacy and safety (Störmer et al., 2000).
Anticancer Activity
Phenothiazines, including this compound derivatives, have been investigated for their potential anticancer properties. The research by Varga et al. (2017) provides insight into the multifaceted applications of phenothiazines in medicine, highlighting their ability to destroy cancer cells and sensitize them to chemotherapy. Their anti-angiogenesis and anticancer stem cell activities present a promising avenue for future cancer treatments (Varga et al., 2017).
Pharmacological Exploitation
The pharmacological properties of phenothiazines have been explored beyond their antipsychotic effects. Wu et al. (2016) have developed novel antitumor agents by exploiting trifluoperazine, a phenothiazine derivative, to create compounds with enhanced apoptosis-inducing activity in oral cancer cells. This study exemplifies the drug repurposing strategy, utilizing the chemical structure of this compound derivatives to develop potent antitumor agents (Wu et al., 2016).
Antimicrobial Activity
The antimicrobial properties of phenothiazines have also been explored, with research indicating their potential in treating infections. Salie et al. (2014) have shown that novel phenothiazine derivatives exhibit significant antimycobacterial activity, providing a new direction for the development of antimicrobial agents. This study highlights the versatility of this compound derivatives in combating infectious diseases (Salie et al., 2014).
Mechanism of Action
Target of Action
Phenothiazinyl Perazine, like other phenothiazine derivatives, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .
Mode of Action
This compound binds to the dopamine D1 and D2 receptors, inhibiting their activity . This inhibition is believed to be responsible for its antipsychotic effects. The compound’s anti-emetic effect is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center . It also binds to the alpha-adrenergic receptor .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been shown to influence the Wnt/β-catenin signaling pathway , which plays a key role in cell proliferation and differentiation . It also impacts the epithelial-mesenchymal transition process by upregulating the expression level of E-cadherin and downregulating N-cadherin, vimentin, and active-MMP2 .
Pharmacokinetics
They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .
Result of Action
The binding of this compound to dopamine and alpha-adrenergic receptors results in a reduction of psychotic symptoms, such as hallucinations, delusions, and disordered thinking . It also helps control severe nausea and vomiting .
Action Environment
The action of this compound can be influenced by the environment. For instance, in aqueous solution, it acts as an excellent antioxidant, while in lipid media, it behaves as a prooxidant due to the formation of the phenothiazinyl radical that is very stable and toxic to biological systems . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the biological environment in which it is present.
Safety and Hazards
Future Directions
The optimal conditions for the manifestation of the antioxidant activity of phenothiazine derivatives have been found, which seems to be relevant since it opens up new possibilities for their further use as complex preparations with antioxidant activity, including in psychiatric practice . The development of new drugs or drug candidates based on the phenothiazine system has been a promising approach due to the diverse activities associated with this tricyclic system .
Biochemical Analysis
Biochemical Properties
Phenothiazinyl Perazine, like other phenothiazine derivatives, exhibits significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit antioxidant properties . It also has been reported to have cytotoxic and proapoptotic properties towards different types of cancer .
Molecular Mechanism
It is suggested that phenothiazines may stimulate their own metabolism by inducing CYP1A2, CYP3A4 and CYP2C19 isoforms
Temporal Effects in Laboratory Settings
Phenothiazine derivatives have been synthesized and studied for their stability and long-term effects on cellular function .
Metabolic Pathways
This compound is likely to be involved in various metabolic pathways. Phenothiazines are known to stimulate their own metabolism by inducing certain enzymes
Properties
IUPAC Name |
10-[3-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]propyl]phenothiazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4S2/c1-5-15-31-27(11-1)37(28-12-2-6-16-32(28)39-31)21-9-19-35-23-25-36(26-24-35)20-10-22-38-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)38/h1-8,11-18H,9-10,19-26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTVUUYETVQZDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCCN5C6=CC=CC=C6SC7=CC=CC=C75 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858297 |
Source


|
| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103331-66-4 |
Source


|
| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

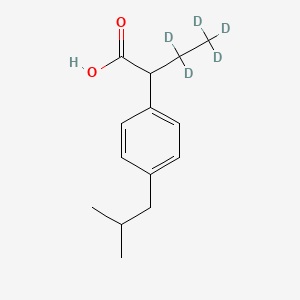
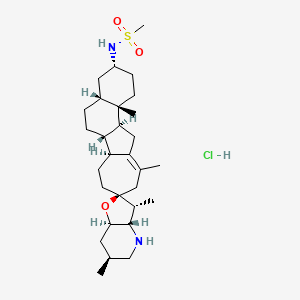
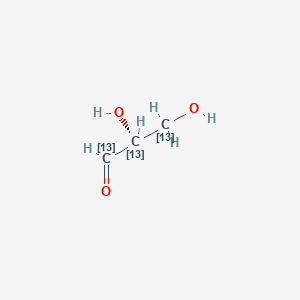
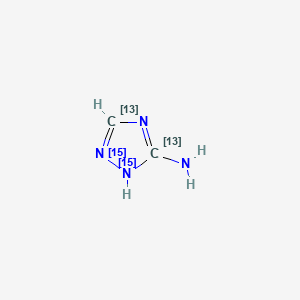

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

